硫酸ヒドラジン

概要

説明

Dihydrazine sulfate (DHS) is an important chemical compound that is used in a variety of applications in research and industry. It is a white crystalline powder that is highly soluble in water and is used in many laboratory experiments. DHS has a variety of uses, including in the synthesis of other compounds, as a reagent in chemical reactions, and as a catalyst in biochemical processes. In addition, DHS has been studied for its potential to act as a therapeutic agent in a variety of medical applications.

科学的研究の応用

分析化学

硫酸ヒドラジンは、分析化学で使用されます . これは、純粋なヒドラジンよりも好ましく、揮発性ではなく、保管中の大気酸化の影響を受けにくいためです .

有機化合物の合成

化学業界では、硫酸ヒドラジンは有機化合物の合成に使用されます . これは、多くの合成手順で貴重な試薬であるヒドラジンの安全な供給源を提供します .

繊維生産における触媒

硫酸ヒドラジンは、酢酸から繊維を製造する際の触媒として使用されます . この用途では、ヒドラジンとその誘導体の反応性が利用されます。

鉱物分析と合成

この化合物は、鉱物の分析と合成に使用されます . これは、還元剤として作用し、複雑な鉱物構造の分解または新規構造の合成を助けることができます.

金属中のヒ素の検査

硫酸ヒドラジンは、金属中のヒ素の検査に使用されます . ヒドラジンのヒ素化合物との反応性により、感度が高く正確な検査が可能になります。

医療用途:殺菌剤と消毒剤

硫酸ヒドラジンは、殺菌剤と消毒剤として使用できます . 生物化合物との反応性により、真菌の成長を阻害し、細菌を殺したり、成長を阻止したりすることができます .

食欲不振と悪液質の治療

硫酸ヒドラジンは、しばしば癌に関連する食欲不振(食欲不振)と急速な体重減少(悪液質)の代替医療治療として使用されてきました . <a data-citationid="0d7ac43c-7beb-bbaf-b0c9-c06578bc6fc

作用機序

Target of Action

Dihydrazine sulfate primarily targets aldehydes and ketones in organic compounds . The compound interacts with these targets through a process known as the Wolff-Kishner reduction , which is a method for converting aldehydes and ketones into alkanes .

Mode of Action

Dihydrazine sulfate acts by forming a hydrazone derivative when it reacts with aldehydes or ketones . This hydrazone can then be converted to the corresponding alkane by reaction with a base and heat . The overall process, known as the Wolff-Kishner reduction, removes the carbonyl oxygen in the form of water by forming an intermediate hydrazone .

Biochemical Pathways

The biochemical pathway involved in the action of dihydrazine sulfate is the Wolff-Kishner reduction . This pathway involves the conversion of aldehydes and ketones to alkanes. The process begins with the formation of a hydrazone derivative when dihydrazine sulfate reacts with an aldehyde or ketone. The hydrazone then undergoes a reaction with a base and heat to produce the corresponding alkane .

Pharmacokinetics

It is known that the compound is awhite, water-soluble solid at room temperature . It has a melting point of 85°C and decomposes at its boiling point . The solubility of dihydrazine sulfate in water is 221 g/100g H2O at 30°C, 300 g/100g H2O at 40°C, and 554 g/100g H2O at 60°C .

Result of Action

The result of the action of dihydrazine sulfate is the conversion of aldehydes and ketones to alkanes . This conversion occurs through the formation of a hydrazone derivative, which is then converted to the corresponding alkane by reaction with a base and heat . The process removes the carbonyl oxygen in the form of water, producing an alkane .

Action Environment

The action of dihydrazine sulfate is influenced by several environmental factors. The compound is stable under a wide range of temperatures and environmental conditions . It is soluble in water and organic solvents, and it has good thermal stability and resistance to chemical corrosion . It should be stored in a cool, dry place, away from sources of ignition and flammable substances . It is also important to ensure good ventilation when using dihydrazine sulfate and to avoid contact with skin, eyes, and other sensitive areas .

Safety and Hazards

特性

IUPAC Name |

hydrazine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H4N2.H2O4S/c2*1-2;1-5(2,3)4/h2*1-2H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBLJAFVPFHRQSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

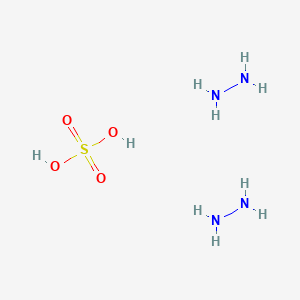

NN.NN.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H10N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10034-93-2 (Parent), 302-01-2 (Parent) | |

| Record name | Dihydrazine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5065483 | |

| Record name | Hydrazine, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13464-80-7 | |

| Record name | Dihydrazine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydrazinium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDRAZINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BS6JWJ92J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological activity of dihydrazine sulfate mentioned in these research papers?

A1: The research primarily focuses on the ability of dihydrazine sulfate to induce prophages in lysogenic bacteria. Specifically, dihydrazine sulfate effectively induces prophages in Escherichia coli W1709 (λ) at a concentration of 2.5 µg/ml [, ]. This suggests its potential to disrupt lysogenic cycles in bacteria.

Q2: Why is the prophage-inducing capability of dihydrazine sulfate considered important?

A2: The research highlights the use of prophage induction as a tool for detecting potentially toxic compounds [, ]. Many environmental pollutants can cause DNA damage, and the ability of a compound to induce prophages suggests it may also have DNA-damaging properties. This makes the prophage induction assay a useful screening method for identifying potential environmental hazards.

Q3: Besides its biological activity, are there other applications of dihydrazine sulfate mentioned in the provided research?

A3: Yes, one of the papers mentions the use of dihydrazine sulfate as a component in a complex oxidizing agent for treating non-degradable industrial wastewater []. While the exact mechanism is not detailed in the abstract, its inclusion in the oxidizing agent suggests a role in enhancing the degradation of recalcitrant organic pollutants.

Q4: Are there any structural analogs of dihydrazine sulfate investigated in the research, and what can be inferred from their activities?

A4: Yes, the research investigates a range of hydrazine derivatives alongside dihydrazine sulfate [, ]. Examining the activity of these structurally related compounds provides insight into the structure-activity relationship (SAR). For instance, the research identified nine hydrazine derivatives, including phenylhydrazine hydrochloride and acetic acid hydrazide, that also exhibit prophage-inducing activity in E. coli W1709 (λ) [, ]. This suggests that certain structural features within the hydrazine moiety are crucial for this biological activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane](/img/structure/B79877.png)

![6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B79883.png)

![3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid](/img/structure/B79892.png)